1-(3,4-Diaminophenyl)ethanol chemical structure and properties
1-(3,4-Diaminophenyl)ethanol chemical structure and properties
An In-depth Technical Guide to 1-(3,4-Diaminophenyl)ethanol: Structure, Properties, Synthesis, and Applications
Introduction
1-(3,4-Diaminophenyl)ethanol is a multifunctional organic compound characterized by a benzene ring substituted with two adjacent amino groups and an ethanol side chain. This unique arrangement of three reactive sites—a primary alcohol and an ortho-phenylenediamine moiety—renders it a highly versatile building block in advanced chemical synthesis. Its structural features are of significant interest to researchers in materials science and drug discovery, offering pathways to novel polymers and pharmacologically active molecules. The ortho-diamine functionality is a well-established precursor for the formation of benzimidazoles, a privileged scaffold in medicinal chemistry. Simultaneously, the amino and hydroxyl groups provide reactive handles for polymerization and derivatization. This guide offers a comprehensive technical overview of its chemical structure, properties, a detailed synthesis protocol, characterization data, and potential applications for professionals in research and development.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and associated identifiers. 1-(3,4-Diaminophenyl)ethanol is an aromatic alcohol and a phenylenediamine derivative.
Caption: Chemical Structure of 1-(3,4-Diaminophenyl)ethanol
The core properties of this compound are summarized in the table below. It should be noted that while fundamental identifiers are well-documented, extensive experimental data on its physical properties such as melting and boiling points are not widely available in the literature, necessitating empirical determination for specific applications.
| Identifier | Value | Reference |
| IUPAC Name | 1-(3,4-diaminophenyl)ethanol | [1] |
| CAS Number | 24249-60-3 | [1] |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| SMILES | CC(O)C1=CC=C(N)C(N)=C1 | [1] |
| InChI Key | Not readily available |
Synthesis and Purification
The most direct and reliable method for synthesizing 1-(3,4-diaminophenyl)ethanol is through the chemical reduction of its corresponding ketone precursor, 1-(3,4-diaminophenyl)ethanone. This transformation specifically targets the carbonyl group, converting it to a secondary alcohol while leaving the aromatic diamine functionality intact. Sodium borohydride (NaBH₄) is an exemplary reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones.
Causality in Experimental Design
The choice of sodium borohydride in an alcoholic solvent like methanol or ethanol is deliberate. NaBH₄ is a less powerful reducing agent than lithium aluminum hydride (LAH) and is safe to use in protic solvents. The solvent not only dissolves the starting material but also participates in the reaction mechanism by protonating the intermediate alkoxide to yield the final alcohol product. The reaction is typically conducted at a reduced temperature (0 °C) to moderate the exothermic reaction rate, preventing potential side reactions and ensuring higher product purity.
Caption: Synthesis workflow from the ketone precursor.
Detailed Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,4-diaminophenyl)ethanone (1.0 eq) in anhydrous methanol (or ethanol) to a concentration of approximately 0.1 M.
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Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the internal temperature to 0 °C.
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Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the stirred solution in small portions over 30 minutes. The portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane).
-
Work-up: Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄.
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Extraction: Remove the bulk of the organic solvent via rotary evaporation. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-(3,4-diaminophenyl)ethanol.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. The following are the expected spectroscopic signatures for 1-(3,4-diaminophenyl)ethanol based on its functional groups and structural analogs.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to each type of proton. Expected shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ would include: a doublet for the methyl protons (-CH₃), a quartet for the methine proton (-CH(OH)), multiple signals in the aromatic region for the phenyl protons, and broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons.[2][3]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum should show eight distinct carbon signals: one for the methyl carbon, one for the methine carbon, and six for the aromatic carbons (four of which would be unique due to symmetry).
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IR (Infrared Spectroscopy): The IR spectrum provides a fingerprint of the functional groups present.[4][5] Key expected absorption bands include:
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A strong, broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol.
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Two distinct sharp peaks in the region of 3500-3300 cm⁻¹ for the symmetric and asymmetric N-H stretching of the primary amine groups.
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C-H stretching bands just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H.
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Aromatic C=C stretching vibrations in the 1620-1450 cm⁻¹ region.
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A strong C-O stretching band around 1100-1000 cm⁻¹.[4]
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-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z ratio of 152. Common fragmentation patterns would include the loss of a methyl group (m/z 137) and the loss of a water molecule (m/z 134).[2]
Reactivity and Potential Applications
The utility of 1-(3,4-diaminophenyl)ethanol stems from the distinct reactivity of its functional groups, which can be addressed with high chemo-selectivity.
Reactivity Profile
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Ortho-Phenylenediamine Moiety: This is the most characteristic feature. It readily undergoes cyclocondensation reactions with carboxylic acids, aldehydes, or their derivatives to form a five-membered benzimidazole ring system. This reaction is a cornerstone of heterocyclic chemistry.
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Amino Groups: The primary aromatic amine groups can undergo standard reactions such as acylation to form amides, diazotization, and can serve as nucleophiles in substitution reactions.
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Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, esterified with carboxylic acids, or converted into an ether. This site provides an additional point for tailoring the molecule's properties.
Applications
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Polymer Science: As a difunctional monomer (considering the two amino groups), it is a candidate for the synthesis of high-performance polymers like polyimides and polybenzimidazoles (PBIs). The hydroxyl group can serve as a site for post-polymerization modification or to induce cross-linking, thereby enhancing the thermal and mechanical properties of the final material.
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Pharmaceutical and Drug Development: The ortho-phenylenediamine structure is a key synthon for building benzimidazole-containing molecules. Benzimidazoles are a well-known class of compounds with a broad spectrum of biological activities, including anthelmintic, antifungal, and anticancer properties. The ethanol side chain provides a versatile linker for attaching other pharmacophores or modifying solubility and pharmacokinetic profiles.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(3,4-diaminophenyl)ethanol is not widely available, its handling should be guided by the known hazards of analogous aromatic amines.[6]
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Hazard Identification: Aromatic amines are generally considered hazardous. Based on related compounds, it should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] It may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[7] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][9]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents.
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
1-(3,4-Diaminophenyl)ethanol is a valuable chemical intermediate with a rich functionality that makes it an attractive building block for both materials science and medicinal chemistry. Its straightforward synthesis from the corresponding ketone allows for accessible production in a laboratory setting. The ability to selectively engage its ortho-diamine, amine, and hydroxyl functionalities opens a wide array of possibilities for creating complex molecular architectures, from high-performance polymers to novel therapeutic agents. Proper characterization and adherence to safety protocols are essential for its successful and safe application in research and development.
References
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- The Royal Society of Chemistry. Supporting Information. Available at: https://www.rsc.org/suppdata/c4/sc/c4sc03039e/c4sc03039e.pdf. Accessed March 2026.
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- Sigma-Aldrich. Safety Data Sheet for 2-(4-Aminophenyl)ethanol. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/261645. Accessed March 2026.
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- Thermo Fisher Scientific. 1-(3-Aminophenyl)ethanol, 98% 25 g. Available at: https://www.thermofisher.com/order/catalog/product/L06513.14. Accessed March 2026.
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- ResearchGate. Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available at: https://www.researchgate.net/publication/350172605_Overview_on_the_chemistry_of_1-4-substituted_aminophenyl_ethanones_PartI. Accessed March 2026.
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